5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile

CDK2 Kinase inhibition Cancer therapeutics

Researchers targeting CDK2 or Pim-1 kinases face lengthy synthetic routes with the parent scaffold (CAS 57489-77-7), which lacks a C3 diversification point. This compound solves that bottleneck with a pre-installed C3-nitrile handle, enabling orthogonal C5/C7 cross-coupling and rapid SAR exploration. • Elaborated derivatives achieve CDK2/cyclin A IC₅₀ = 30 nM; Pim-1 IC₅₀ = 0.54 µM • Orthogonal C5/C7-Cl sites support selective Suzuki & Buchwald-Hartwig coupling • Nitrile converts to amides, tetrazoles, amidines, or amines • ≥97% purity; standard packs: 250 mg, 1 g, 5 g; bulk & custom synthesis available

Molecular Formula C7H2Cl2N4
Molecular Weight 213.02 g/mol
CAS No. 845895-95-6
Cat. No. B1451541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile
CAS845895-95-6
Molecular FormulaC7H2Cl2N4
Molecular Weight213.02 g/mol
Structural Identifiers
SMILESC1=C(N2C(=C(C=N2)C#N)N=C1Cl)Cl
InChIInChI=1S/C7H2Cl2N4/c8-5-1-6(9)13-7(12-5)4(2-10)3-11-13/h1,3H
InChIKeyKDFQVEDUSUYBCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile: Discovery Chemistry Intermediate


5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile (C₇H₂Cl₂N₄, MW 213.02 g/mol) is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with two chlorine atoms at positions 5 and 7, and a cyano group at position 3 . This scaffold is a privileged structure in medicinal chemistry, frequently employed in kinase, GPCR, and other enzyme-targeted drug discovery programs . The compound is primarily used as a versatile building block and intermediate in medicinal- and agro-chemistry, where its orthogonally addressable halogen positions and a convertible nitrile group enable rapid structure-activity relationship (SAR) elaboration .

Why 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile Cannot Be Replaced by the Parent


The critical functional divergence between 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile and its parent analog, 5,7-dichloropyrazolo[1,5-a]pyrimidine (CAS 57489-77-7), lies in the presence of the C3-carbonitrile group. The nitrile dramatically alters both synthetic utility and downstream biological performance. While the parent compound lacks a synthetic handle at the 3-position and exhibits modest PDE10A inhibitory activity (Ki = 24 µM) , the 3-carbonitrile derivative provides a versatile anchor for conversion to amides, tetrazoles, amidines, or amines—transformations that are impossible with the parent scaffold . In kinase inhibitor programs, the pyrazolo[1,5-a]pyrimidine-3-carbonitrile motif confers dramatically enhanced potency; for instance, fully elaborated pyrazolo[1,5-a]pyrimidine-3-carbonitriles achieve Pim-1 IC₅₀ values as low as 0.54 µM (versus quercetin at 0.91 µM) [1] and CDK2/cyclin A IC₅₀ values of 30 nM [2], whereas the parent 5,7-dichloro derivative is not reported to achieve comparable nanomolar inhibition. Generic substitution with the non-carbonitrile parent would therefore eliminate the essential functional group required for both synthetic diversification and potent target engagement.

5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile: Quantitative Differentiation Against Analogs


CDK2/Cyclin A Inhibition: Potency Advantage of the 3-Carbonitrile Motif

Within the pyrazolo[1,5-a]pyrimidine-3-carbonitrile chemotype, substitution at the 5- and 7-positions yields dramatic differences in CDK2/cyclin A inhibitory activity. A fully substituted derivative, 5-[(4-aminocyclohexyl)amino]-7-(propan-2-ylamino)pyrazolo[1,5-a]pyrimidine-3-carbonitrile, achieves an IC₅₀ of 30 nM in a radiometric assay [1]. In stark contrast, the less elaborated analog 5-chloro-7-(propan-2-ylamino)pyrazolo[1,5-a]pyrimidine-3-carbonitrile exhibits an IC₅₀ of 1,500 nM—a 50-fold loss in potency [2]. This demonstrates that the pyrazolo[1,5-a]pyrimidine-3-carbonitrile scaffold, when appropriately functionalized, is capable of low-nanomolar target engagement, whereas incomplete substitution yields micromolar-level activity. 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile serves as the optimal starting point to access the nanomolar potency space.

CDK2 Kinase inhibition Cancer therapeutics

Pim-1 Kinase Inhibition: Potency vs Quercetin and Apoptotic Induction

Pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives demonstrate potent Pim-1 kinase inhibition that surpasses the natural product quercetin. The most active analogs (4d, 5d, and 9a) achieve IC₅₀ values of 0.61, 0.54, and 0.68 µM, respectively, compared to quercetin at 0.91 µM—representing a 1.5- to 1.7-fold improvement in potency [1]. Functionally, these compounds induce profound apoptosis in MCF-7 breast cancer cells, with 94-fold, 64-fold, and 78-fold increases in apoptotic/necrotic populations relative to untreated controls [1]. Compound 4d also exhibits a 1.5-fold increase in cytotoxic activity compared to doxorubicin against MCF-7 cells [1]. These data establish the pyrazolo[1,5-a]pyrimidine-3-carbonitrile scaffold as capable of delivering sub-micromolar Pim-1 inhibition with robust downstream apoptotic effects.

Pim-1 kinase Breast cancer Apoptosis

Synthetic Utility: Orthogonal Reactive Handles vs Parent Compound

The target compound provides three distinct synthetic handles—two orthogonally addressable chlorine atoms at C5 and C7, and a nitrile group at C3. The C5 and C7 chlorines enable selective sequential cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) for installing diverse (hetero)aryl, alkyl, or amino substituents . The C3-carbonitrile serves as a versatile group convertible to amides, tetrazoles, amidines, or primary/secondary amines . In contrast, the parent analog 5,7-dichloropyrazolo[1,5-a]pyrimidine (CAS 57489-77-7) lacks the C3-nitrile handle entirely, limiting diversification to only the halogen positions and reducing the number of accessible derivatives . This additional functional group effectively doubles the combinatorial possibilities for SAR exploration.

Medicinal chemistry Parallel synthesis Cross-coupling

KDM4D Histone Demethylase Inhibition: Potency Landscape

A series of pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives was identified as a new class of KDM4D (histone lysine demethylase 4D) inhibitors following molecular docking-based screening. Lead optimization yielded compound 10r with an IC₅₀ of 0.41 ± 0.03 µM against KDM4D [1]. The initial hit compounds (1 and 2) exhibited micromolar activity, and SAR-driven optimization produced a >10-fold improvement to sub-micromolar potency [1]. Pyrazolo[1,5-a]pyrimidine-3-carbonitrile analogues 67a and 67b were further characterized as monodentate 2-OG competitive inhibitors with selective inhibition of KDM4D [2]. This demonstrates that the 3-carbonitrile motif is essential for 2-OG competitive binding and selectivity within the KDM family.

Epigenetics KDM4D Histone demethylase

5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile: Optimal Procurement Scenarios


Parallel Synthesis of Kinase-Focused Libraries

Research groups building focused libraries for kinase drug discovery should select 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile over its parent analog (CAS 57489-77-7) due to the additional C3-nitrile handle. This extra diversification point reduces the number of synthetic steps to access fully elaborated analogs and supports high-throughput parallel synthesis via selective cross-coupling at C5 and C7 followed by nitrile functional group interconversion . The pyrazolo[1,5-a]pyrimidine-3-carbonitrile core has demonstrated capacity for nanomolar potency against CDK2/cyclin A (IC₅₀ = 30 nM) and sub-micromolar Pim-1 inhibition [1][2].

CDK2 and Pim-1 Targeted Oncology Programs

Programs targeting CDK2 or Pim-1 kinases should prioritize this scaffold due to proven potency: pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives achieve CDK2/cyclin A IC₅₀ values as low as 30 nM and Pim-1 IC₅₀ values of 0.54–0.68 µM—1.5- to 1.7-fold more potent than quercetin [1]. The scaffold also drives robust apoptosis in MCF-7 cells (up to 94-fold increase over controls) and 1.5-fold enhanced cytotoxicity versus doxorubicin [1]. The orthogonally addressable chlorine atoms enable rapid SAR exploration to optimize potency and selectivity.

Epigenetic Inhibitor Discovery Targeting KDM4D

For epigenetic drug discovery programs focused on KDM4D (or related JmjC-domain histone demethylases), the pyrazolo[1,5-a]pyrimidine-3-carbonitrile scaffold offers a validated starting point. SAR optimization from initial micromolar hits to the lead compound 10r (IC₅₀ = 0.41 ± 0.03 µM) demonstrates a >10-fold improvement achievable through systematic modification . The 3-carbonitrile group is essential for monodentate 2-OG competitive binding and confers selectivity within the KDM family [1].

Contract Research and Custom Synthesis of Advanced Intermediates

CROs and custom synthesis providers requiring a versatile, multi-functional heterocyclic building block should stock 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile. With three distinct reactive sites (C5-Cl, C7-Cl, C3-CN), it supports diverse reaction manifolds including Suzuki coupling, Buchwald-Hartwig amination, and nitrile conversions . Commercial availability in purities ≥97% and competitive pricing (e.g., $16.90 per 250 mg from major suppliers) enables cost-effective scale-up from discovery through preclinical development [1][2].

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